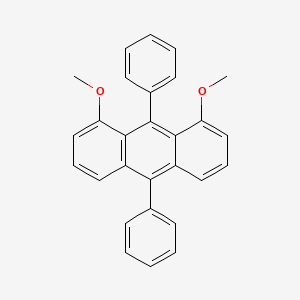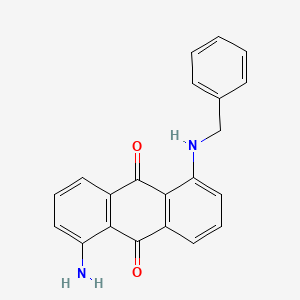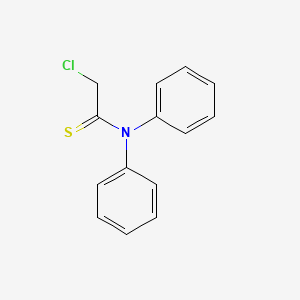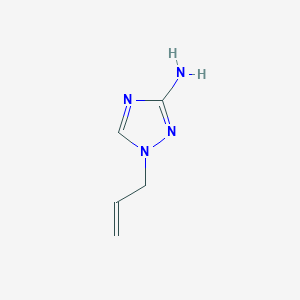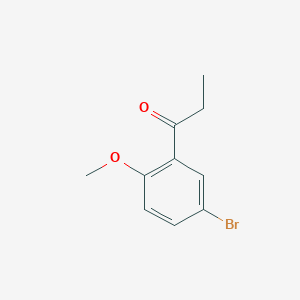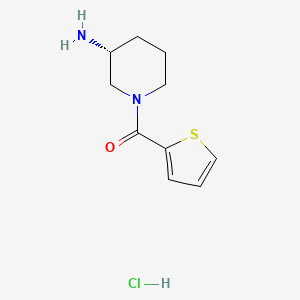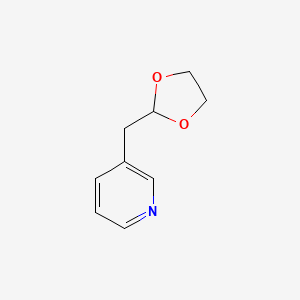
3-((1,3-Dioxolan-2-yl)methyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((1,3-Dioxolan-2-yl)methyl)pyridine: is an organic compound that features a pyridine ring substituted with a 1,3-dioxolane moiety. This compound is of interest due to its unique structure, which combines the aromatic properties of pyridine with the stability and reactivity of the dioxolane ring. It has applications in various fields, including organic synthesis and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-((1,3-Dioxolan-2-yl)methyl)pyridine can be synthesized through the reaction of pyridine derivatives with 1,3-dioxolane. A common method involves the use of a Lewis acid catalyst to facilitate the formation of the dioxolane ring from a carbonyl compound and a diol . The reaction typically proceeds under mild conditions, making it suitable for various substrates.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 3-((1,3-Dioxolan-2-yl)methyl)pyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce pyridine alcohols .
Aplicaciones Científicas De Investigación
Chemistry: 3-((1,3-Dioxolan-2-yl)methyl)pyridine is used as a building block in organic synthesis.
Biology and Medicine: In biological research, this compound can be used to study the interactions of pyridine derivatives with biological targets. Its stability and reactivity make it a valuable tool in medicinal chemistry for the development of new drugs .
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of complex molecules .
Mecanismo De Acción
The mechanism by which 3-((1,3-Dioxolan-2-yl)methyl)pyridine exerts its effects involves its interaction with molecular targets through its pyridine ring and dioxolane moiety. The pyridine ring can participate in π-π stacking interactions and hydrogen bonding, while the dioxolane ring can stabilize reactive intermediates through its electron-donating properties . These interactions can modulate the activity of enzymes and receptors, making the compound useful in various applications .
Comparación Con Compuestos Similares
- 2-(1,3-Dioxolan-2-yl)pyridine
- 3-(2-Methyl-1,3-dioxolan-2-yl)pyridine
- 3-(2-Methyl-1,3-dioxolan-2-yl)aniline
Comparison: Compared to these similar compounds, 3-((1,3-Dioxolan-2-yl)methyl)pyridine is unique due to its specific substitution pattern, which influences its reactivity and stability. The presence of the dioxolane ring at the 3-position of the pyridine ring provides distinct electronic and steric properties that can be exploited in various chemical reactions and applications .
Propiedades
Fórmula molecular |
C9H11NO2 |
|---|---|
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
3-(1,3-dioxolan-2-ylmethyl)pyridine |
InChI |
InChI=1S/C9H11NO2/c1-2-8(7-10-3-1)6-9-11-4-5-12-9/h1-3,7,9H,4-6H2 |
Clave InChI |
PAEGEMWCNDAFQJ-UHFFFAOYSA-N |
SMILES canónico |
C1COC(O1)CC2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



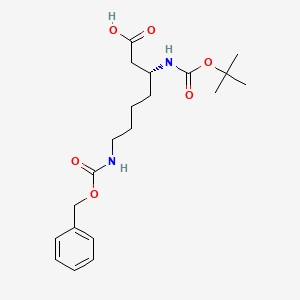
![2-(((4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl)thio)-6,7-dihydro-3H-benzofuro[5,6-d]imidazole](/img/structure/B13146567.png)
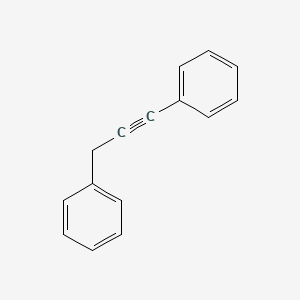
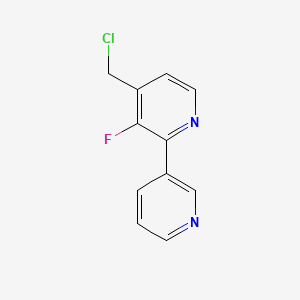
![N-[4,6-Di(benzenesulfonyl)-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B13146600.png)
